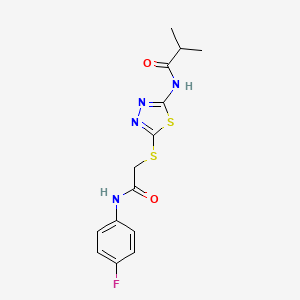
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also has an isobutyramide group and a fluorophenyl group, indicating the presence of fluorine, a halogen that often imparts unique properties to organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a fluorine atom could influence the compound’s stability and reactivity .科学的研究の応用
Anticancer and Neuroprotective Activities
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have shown significant anticancer activity against various cancers, including those of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The effects include decreased cell division and inhibited cell migration, without affecting the viability of normal cells. Additionally, these compounds have demonstrated neuroprotective activities in neuronal cultures exposed to neurotoxic agents, suggesting their potential for treating neurological disorders (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Molecular Interactions and Structural Analysis
Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with halogen substitutions, have provided insights into the nature of non-covalent interactions through crystallographic analysis and quantum theory. These interactions are critical for the stabilization of molecular structures, indicating the significance of such compounds in the development of new drugs with enhanced efficacy and stability (El-Emam et al., 2020).
Antibacterial Potential
Fluorine-containing thiadiazolotriazinones have been synthesized and evaluated for their antibacterial activities, showing promise at low concentrations. This underscores the potential of thiadiazole derivatives in combating bacterial infections and highlights the role of fluorophenyl groups in enhancing biological activity (Holla, Bhat, & Shetty, 2003).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies on 2-amino-1,3,4-thiadiazoles have identified dual fluorescence effects and specific molecular aggregation phenomena. These findings have implications for the development of fluorescence probes and pharmaceuticals, especially in the fields of biology and molecular medicine (Budziak et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 1,3,4-thiadiazole derivatives have shown their potential as antibacterial and antifungal agents. This diverse application range emphasizes the therapeutic importance of thiadiazole derivatives in addressing a variety of pathogenic conditions (Ameen & Qasir, 2017).
作用機序
将来の方向性
The future research directions would depend on the intended applications of this compound. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, studies could focus on its physical properties and potential uses .
特性
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCZFVUHZCSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)
![(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672012.png)
![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
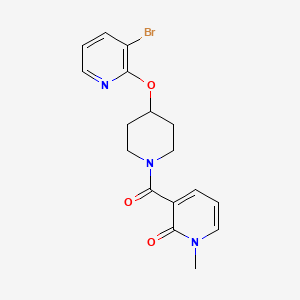
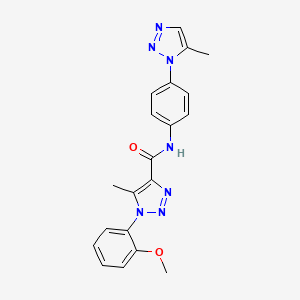
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
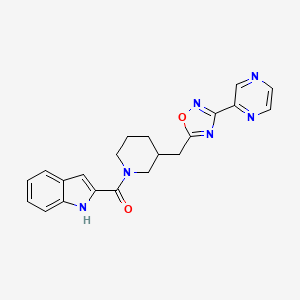

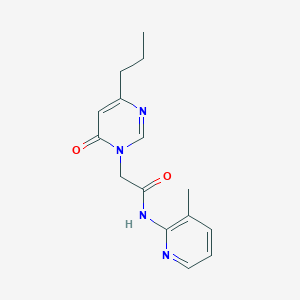
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)